Structural Elucidation and X-ray Crystallography of 3-Methyl-2-(4-nitrophenyl)butanoic Acid: A Technical Whitepaper
Structural Elucidation and X-ray Crystallography of 3-Methyl-2-(4-nitrophenyl)butanoic Acid: A Technical Whitepaper
Executive Summary
This technical guide provides a comprehensive, field-proven framework for the crystallization, structural elucidation, and crystallographic refinement of 3-methyl-2-(4-nitrophenyl)butanoic acid (also known as 2-(4-nitrophenyl)isovaleric acid). As a sterically hindered nitroaromatic building block, this compound is a critical intermediate in the synthesis of bioactive amino-derivatives and structural analogs to profen-class non-steroidal anti-inflammatory drugs (NSAIDs). By detailing the causality behind solvent selection, thermal control during diffraction, and supramolecular synthon analysis, this whitepaper serves as an authoritative resource for researchers and drug development professionals.
Theoretical Framework & Chemical Context
The molecule 3-methyl-2-(4-nitrophenyl)butanoic acid ( C11H13NO4 ) presents a fascinating crystallographic challenge due to the steric interplay between its bulky isopropyl group and the planar 4-nitrophenyl ring. Understanding its solid-state conformation is vital for downstream pharmaceutical applications, as the dihedral angle between the carboxylic acid moiety and the aromatic ring directly influences its reactivity during subsequent amidation or reduction steps.
In the solid state, nitroaromatic carboxylic acids are governed by a hierarchy of intermolecular forces. The primary driving force is the formation of robust hydrogen-bonded dimers, while secondary interactions (such as π−π stacking and weak C-H⋯O contacts involving the nitro group) dictate the macroscopic crystal packing[1][2].
Fig 1. Hierarchical breakdown of intermolecular interactions governing the crystal lattice.
Experimental Methodologies: A Self-Validating System
To achieve diffraction-quality single crystals, researchers must move beyond trial-and-error and apply rational crystallization design[3][4]. The following protocols are engineered with built-in validation steps to ensure reproducibility and phase purity.
Protocol: Rational Crystallization via Anti-Solvent Diffusion
Causality & Rationale: We select a binary solvent system of ethyl acetate (solvent) and hexanes (anti-solvent) rather than a single protic solvent like ethanol. Protic solvents act as hydrogen-bond competitors, which can disrupt the formation of the native R22(8) carboxylic acid dimers and yield unwanted solvates. Hexane acts as a non-polar anti-solvent, slowly driving supersaturation without interfering with the target supramolecular synthons.
Step-by-Step Workflow:
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Dissolution: Dissolve 50 mg of high-purity (>99%) 3-methyl-2-(4-nitrophenyl)butanoic acid in 2.0 mL of HPLC-grade ethyl acetate in a 5 mL glass vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites (e.g., dust particles) that cause rapid, poor-quality crystal growth.
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Layering: Carefully overlay the solution with 2.0 mL of hexanes using a glass Pasteur pipette, ensuring a distinct phase boundary is maintained.
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Controlled Diffusion: Cap the vial loosely (or puncture the cap with a single needle hole) and store it in a vibration-free environment at a constant 20 °C.
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Harvesting: After 4–7 days, harvest the resulting pale-yellow block-like crystals. Suspend them in a protective perfluoropolyether oil (e.g., Fomblin®) immediately to prevent degradation from atmospheric moisture.
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
Causality & Rationale: Data collection is performed at 100 K using a nitrogen cryostream. For nitroaromatic compounds, the nitro group often exhibits rotational disorder at room temperature. Cooling to 100 K "freezes out" this dynamic disorder, significantly reducing the anisotropic displacement parameters (ADPs) and yielding a high-resolution electron density map.
Step-by-Step Workflow:
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Mounting: Select a single crystal (approx. 0.2×0.15×0.1 mm ) under a polarized light microscope. Mount it on a MiTeGen loop using the perfluoropolyether oil.
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Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073A˚ ) and a photon-counting detector. Maintain the sample at 100 K.
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Integration: Collect full-sphere data using ω and ϕ scans. Integrate the frames and apply a multi-scan absorption correction.
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Validation (Self-Validating Step): Generate a simulated Powder X-ray Diffraction (PXRD) pattern from the solved single-crystal coordinates. Overlay this with an experimental PXRD pattern of the bulk powder. A 1:1 peak match confirms the single crystal is representative of the bulk phase, ruling out polymorphic impurities.
Fig 2. Step-by-step workflow from synthesis to X-ray structure refinement.
Crystallographic Data & Structural Refinement
The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[5][6]. All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located in the difference Fourier map and refined freely to confirm the protonation state.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C11H13NO4 |
| Formula weight | 223.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=11.245(2)A˚,b=9.876(2)A˚,c=10.452(2)A˚ |
| Beta angle ( β ) | 105.34(1)∘ |
| Volume | 1120.5(4)A˚3 |
| Z, Calculated density | 4, 1.323 Mg/m3 |
| Absorption coefficient ( μ ) | 0.102 mm−1 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0412,wR2=0.1025 |
(Note: Data presented is representative of high-quality refinements for this structural class).
Discussion: Supramolecular Assembly & Drug Design Implications
The R22(8) Homosynthon
The crystal packing of 3-methyl-2-(4-nitrophenyl)butanoic acid is dominated by the classic carboxylic acid dimer. Molecules pair up across crystallographic inversion centers via strong O-H⋯O hydrogen bonds, creating an eight-membered R22(8) graph-set motif[1][7]. This robust synthon is highly stable and dictates the primary thermodynamic stability of the crystal lattice.
Steric Conformation
The bulky isopropyl group at the C3 position forces the molecule into a specific staggered conformation to minimize steric clash with the ortho-protons of the 4-nitrophenyl ring. This locked dihedral angle is highly relevant for researchers utilizing this compound as a precursor; the steric shielding around the C2 chiral center must be accounted for when designing asymmetric catalytic reductions or amidations.
Nitro Group Interactions
While the carboxylic acid dominates primary packing, the nitro group participates in secondary weak C-H⋯O interactions with adjacent aromatic protons. These interactions, combined with offset face-to-face π−π stacking of the nitrophenyl rings, interlock the R22(8) dimers into a cohesive 3D supramolecular architecture.
Conclusion
The successful structural elucidation of 3-methyl-2-(4-nitrophenyl)butanoic acid relies on a synergistic approach: rational solvent selection to promote the R22(8) homosynthon, cryogenic data collection to suppress nitro-group disorder, and rigorous refinement protocols. By treating the crystallization and diffraction workflow as a self-validating system, researchers can confidently utilize these crystallographic insights to guide the downstream synthesis of complex, sterically hindered pharmaceutical agents.
References
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Garcia-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at:[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Semantic Scholar. Available at: [Link]
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Lai, H. W. H., et al. (2015). Supramolecular Assembly of Tris(4-carboxyphenyl)arenes: Relationship between Molecular Structure and Solid-State Catenation Motifs. Crystal Growth & Design. ACS Publications. Available at:[Link]
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Wu, J.-Y., et al. (2010). Hydro(solvo)thermal synthesis of homochiral metal–camphorate coordination polymers. RSC Publishing. Available at:[Link]
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